mono-tert-Butyl succinate
CAS No.:
Cat. No.: VC14457005
Molecular Formula: C8H13O4-
Molecular Weight: 173.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H13O4- |
|---|---|
| Molecular Weight | 173.19 g/mol |
| IUPAC Name | 4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoate |
| Standard InChI | InChI=1S/C8H14O4/c1-8(2,3)12-7(11)5-4-6(9)10/h4-5H2,1-3H3,(H,9,10)/p-1 |
| Standard InChI Key | PCOCFIOYWNCGBM-UHFFFAOYSA-M |
| Canonical SMILES | CC(C)(C)OC(=O)CCC(=O)[O-] |
Introduction
Chemical Identification and Structural Characteristics
Mono-tert-butyl succinate, systematically named 4-(tert-butoxy)-4-oxobutanoic acid, is identified by its CAS registry number 15026-17-2 and IUPAC name . The compound’s SMILES notation () reflects its branched tert-butyl ester group and free carboxylic acid functionality . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 174.19 g/mol | |
| Melting Point | 51–54°C | |
| Boiling Point | 92°C at 1.5 mmHg | |
| Density | 1.097 g/cm³ | |
| Solubility in Water | Slightly soluble | |
| Storage Conditions | 2–8°C |
The tert-butyl group’s steric bulk enhances the compound’s lipophilicity, making it soluble in organic solvents like chloroform and methanol while retaining limited aqueous solubility . This balance is critical for its role as a reaction medium in organic synthesis .
Synthesis and Production Methods
Esterification of Succinic Anhydride
The primary synthesis route involves the acid-catalyzed esterification of succinic anhydride with tert-butanol. This reaction proceeds via nucleophilic acyl substitution, where the tert-butanol’s hydroxyl group attacks the electrophilic carbonyl carbon of the anhydride . Typical conditions include refluxing in toluene with triethylamine and dimethylaminopyridine (DMAP) as catalysts :
The reaction selectively produces the mono-ester due to the steric hindrance imposed by the tert-butyl group, which impedes further esterification at the second carboxyl site .
Purification and Yield Optimization
Post-synthesis, the product is purified via recrystallization or column chromatography to achieve ≥98% purity . Yield optimization strategies include controlling stoichiometry (excess tert-butanol) and employing dehydrating agents to shift equilibrium toward ester formation .
Physicochemical and Functional Properties
Thermal Stability and Reactivity
The compound’s melting point (51–54°C) and boiling point (92°C under reduced pressure) reflect moderate thermal stability, suitable for reactions below 100°C . Its pKa of 4.46 indicates weak acidity at the free carboxyl group, enabling pH-dependent reactivity in aqueous-organic biphasic systems .
Hydrolytic Behavior
Hydrolysis under acidic or basic conditions regenerates succinic acid and tert-butanol, a reversible process critical for its role as a protecting group in peptide synthesis :
Industrial and Research Applications
Pharmaceutical Intermediate
In drug development, mono-tert-butyl succinate serves as a key intermediate for synthesizing fluorinated β-amino acids, which are structural components of protease inhibitors and antimicrobial agents . Its ester group protects carboxyl functionalities during multistep syntheses, enabling precise control over molecular architecture .
Plasticizer and Polymer Modifier
The compound improves flexibility in polyvinyl chloride (PVC) and polyesters by reducing intermolecular forces between polymer chains . Its low volatility compared to phthalate-based plasticizers enhances product durability in packaging materials .
Cosmetic Formulations
As an emulsifier, mono-tert-butyl succinate stabilizes oil-water interfaces in creams and lotions, preventing phase separation and improving texture . Its non-irritating profile makes it suitable for sensitive skin applications .
Organic Synthesis Solvent
Polar aprotic solvents like mono-tert-butyl succinate facilitate SN2 reactions and esterifications by solubilizing hydrophilic and hydrophobic reactants simultaneously . This property is exploited in synthesizing complex natural products and agrochemicals .
Comparative Analysis with Related Esters
| Compound | Molecular Formula | Key Differences |
|---|---|---|
| Di-tert-butyl succinate | Higher lipophilicity, reduced reactivity | |
| Succinic acid | Lacks ester groups, higher water solubility | |
| Mono-isobutyl succinate | Linear isobutyl group alters solubility |
The mono-ester’s single tert-butyl group strikes a balance between solubility and stability, unlike di-esters or unmodified succinic acid .
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